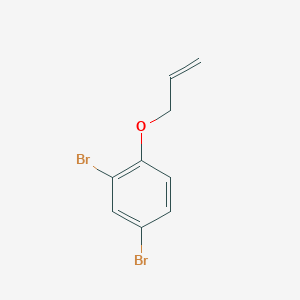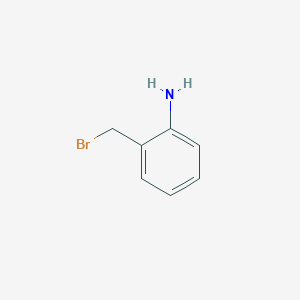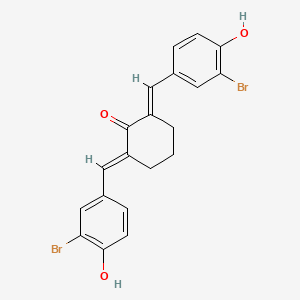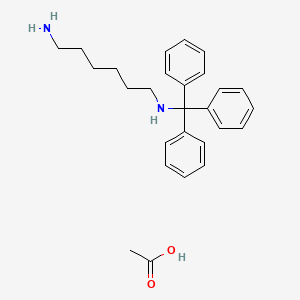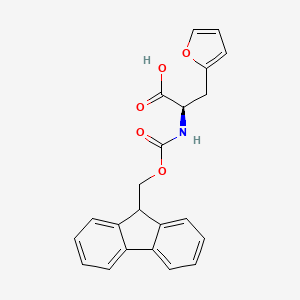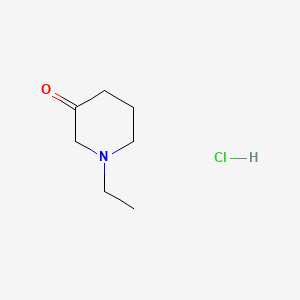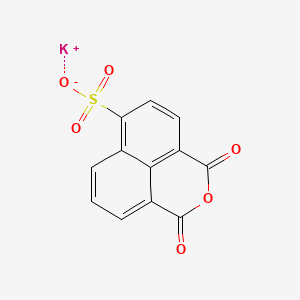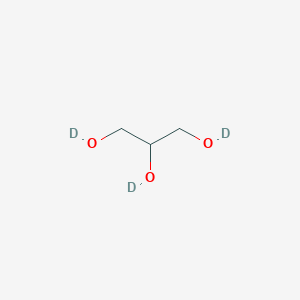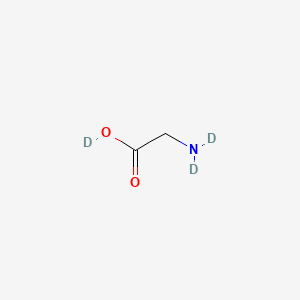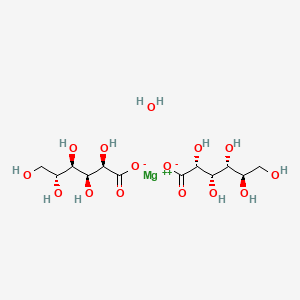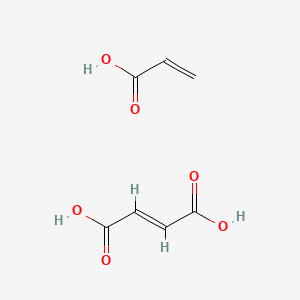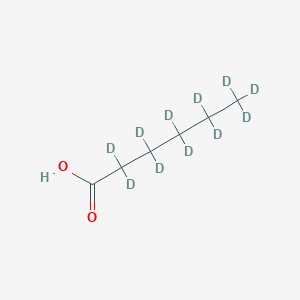
1-(3-Fluoro-2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2. It is a colorless to light-yellow liquid at room temperature and is known for its applications in various fields of scientific research and industry .
Mechanism of Action
Mode of Action
Aromatic ketones can undergo nucleophilic addition reactions at the carbonyl group, forming a variety of products depending on the nucleophile involved . They can also participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
Aromatic ketones can be involved in various biochemical pathways. For instance, they can be metabolized by the body through oxidation and reduction reactions, potentially affecting various metabolic pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of aromatic ketones can vary widely depending on their specific structures. Factors such as molecular weight, polarity, and the presence of functional groups can influence these properties .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of aromatic ketones .
Biochemical Analysis
Biochemical Properties
1-(3-Fluoro-2-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductases, which are enzymes involved in the reduction of carbonyl compounds to alcohols . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for cell communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can induce changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have indicated that prolonged exposure to this compound can result in significant alterations in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating the dosage levels at which the compound begins to exhibit toxic effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been found to be metabolized by specific cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can affect the metabolic flux and levels of various metabolites, providing insights into the compound’s metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Additionally, its distribution within tissues can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions and yields the desired ketone .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
1-(3-Fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Reduction:
- Reduction of this compound can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride .
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Reagents such as sodium methoxide or sodium ethoxide can facilitate these reactions .
Major Products:
Scientific Research Applications
1-(3-Fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry:
- It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
Industry:
Comparison with Similar Compounds
- 3’-Fluoro-2’-methoxyacetophenone
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Comparison:
- Compared to similar compounds, 1-(3-fluoro-2-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a fluorine and a methoxy group on the aromatic ring provides distinct electronic and steric properties that can be leveraged in various chemical transformations .
Properties
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKGHXBPAPLVPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460097 |
Source


|
| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295779-86-1 |
Source


|
| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
